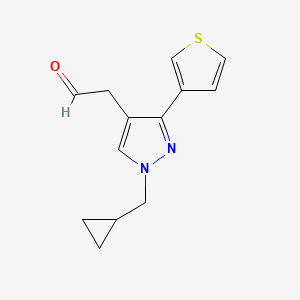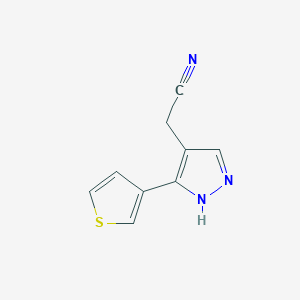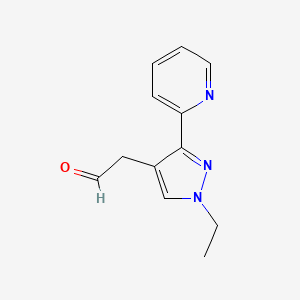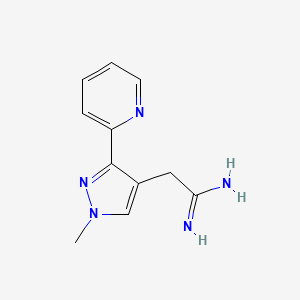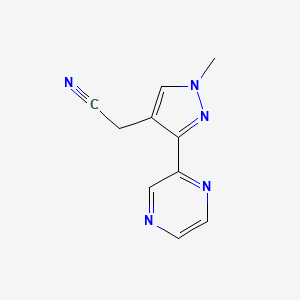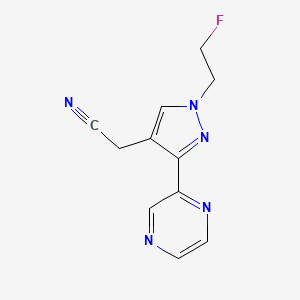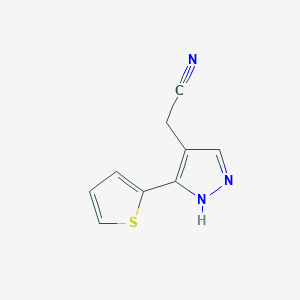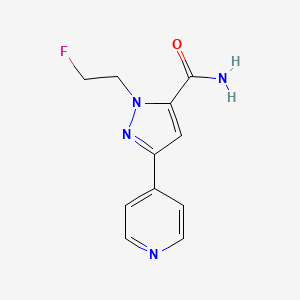
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide
Descripción general
Descripción
1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide, also known as FEPYPC, is an organic compound that has received a great deal of attention in recent years due to its potential applications in scientific research. FEPYPC is a synthetic compound that has been widely studied by scientists, and is used in a variety of lab experiments.
Aplicaciones Científicas De Investigación
Functionalization Reactions
- The functionalization reactions of similar pyrazole derivatives have been explored in various studies. For instance, 1H-pyrazole-3-carboxylic acid was transformed into 1H-pyrazole-3-carboxamide through specific reactions, demonstrating the versatility of these compounds in chemical synthesis (Yıldırım, Kandemirli, & Demir, 2005).
Fluorescent Sensors
- Pyrazole derivatives have been used to create fluorescent sensors. For example, a pyrazole-based fluorescent sensor was developed for detecting fluoride anion, showcasing the potential of these compounds in analytical chemistry (Yang et al., 2011).
Biological Activities
- A series of pyrazole-5-carboxamide chalcones were synthesized, showing moderate to good antibacterial, anti-inflammatory, and antioxidant activities. This indicates the potential medical applications of these compounds (Sribalan et al., 2016).
Antimicrobial Activity
- The synthesis of pyrazole derivatives with potential antimicrobial activities is an ongoing area of research. For instance, pyrimidine derivatives including pyrazole-5-carboxamide compounds have been synthesized and their antimicrobial properties explored (Rathod & Solanki, 2018).
Synthesis and Structural Analysis
- The synthesis and crystal structure analysis of similar pyrazole derivatives have been performed, contributing to the understanding of their chemical properties and potential applications in various fields (Liu et al., 2016).
Anti-HIV Agents
- Pyrazole scaffolds, including compounds with pyrazole-5-carboxamide structure, have shown potential as anti-HIV agents. This area of research is particularly important for the development of new therapeutic drugs (Kumar et al., 2022).
Propiedades
IUPAC Name |
2-(2-fluoroethyl)-5-pyridin-4-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O/c12-3-6-16-10(11(13)17)7-9(15-16)8-1-4-14-5-2-8/h1-2,4-5,7H,3,6H2,(H2,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGUPZLQQCZNKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)C(=O)N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




